molecular formula C13H20N2O2 B1393164 Exo-8-boc-3-cyano-8-azabicyclo[3.2.1]octane CAS No. 1147558-40-4

Exo-8-boc-3-cyano-8-azabicyclo[3.2.1]octane

Cat. No.: B1393164
CAS No.: 1147558-40-4
M. Wt: 236.31 g/mol
InChI Key: UVURMTGIVKSLEM-FGWVZKOKSA-N
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Description

Bicyclic Framework Analysis: 8-Azabicyclo[3.2.1]octane Core Topology

The 8-azabicyclo[3.2.1]octane core topology represents one of the most important and widely studied bicyclic frameworks in organic chemistry, particularly due to its prevalence in tropane alkaloid natural products. This rigid bicyclic system consists of two fused rings that share a common nitrogen atom at the bridging position, creating a highly constrained three-dimensional architecture that profoundly influences the chemical and biological properties of derivatives based on this scaffold.

The topological analysis of the 8-azabicyclo[3.2.1]octane framework reveals a bridged bicyclic structure where the nitrogen atom occupies the bridge position between two cyclic components. The numbering system follows established conventions where the nitrogen atom is designated as position 8, and the remaining carbon atoms are numbered sequentially around the bicyclic framework. The designation [3.2.1] indicates the number of atoms in each bridge: three atoms in the longest bridge, two atoms in the medium bridge, and one atom in the shortest bridge, with the nitrogen serving as the common junction point.

The conformational rigidity imposed by this bicyclic arrangement significantly restricts rotational freedom around the constituent bonds, resulting in a well-defined three-dimensional structure that maintains consistent spatial relationships between substituents. This conformational constraint is particularly important for understanding the stereochemical outcomes of reactions involving this scaffold and the biological activity of compounds containing this core structure. The rigid framework also influences the electronic distribution throughout the molecule, affecting both the basicity of the nitrogen center and the reactivity of carbon atoms at various positions.

Structural studies have demonstrated that the 8-azabicyclo[3.2.1]octane core adopts a chair-like conformation for the six-membered ring component, while the five-membered ring component exhibits an envelope conformation. These conformational preferences are maintained across various derivatives and substitution patterns, providing a consistent structural foundation for understanding structure-activity relationships in this compound class. The inherent strain energy associated with the bridged bicyclic system contributes to the unique reactivity patterns observed in synthetic transformations involving this scaffold.

Substituent Configuration: Exo-Stereochemistry of tert-Butoxycarbonyl and Cyano Groups

The stereochemical designation of substituents in bridged bicyclic systems follows well-established conventions that distinguish between exo and endo orientations based on the spatial relationship to the longest bridge of the bicyclic framework. In the case of exo-8-tert-butoxycarbonyl-3-cyano-8-azabicyclo[3.2.1]octane, both the tert-butoxycarbonyl group at position 8 and the cyano group at position 3 adopt the exo configuration, meaning they are oriented away from the longest bridge of the bicyclic system.

The exo configuration of the tert-butoxycarbonyl protecting group at the nitrogen center (position 8) places this bulky substituent in a spatial orientation that minimizes steric interactions with the remainder of the bicyclic framework. This positioning is particularly significant because it influences both the stability of the protected amine and the accessibility of the nitrogen center for subsequent chemical transformations. The tert-butoxycarbonyl group, commonly employed as a protecting group in organic synthesis, provides steric bulk that prevents unwanted side reactions while maintaining the nucleophilic character of the nitrogen atom under appropriate deprotection conditions.

The cyano substituent at position 3 also adopts the exo orientation, positioning the linear cyano group away from the longest bridge and minimizing unfavorable steric interactions with the bicyclic core. This exo placement of the cyano group is sterically favored compared to the corresponding endo configuration, which would position the cyano group closer to the bicyclic framework and introduce significant strain energy. The exo configuration also influences the electronic properties of the compound by positioning the electron-withdrawing cyano group in an orientation that optimizes orbital overlap with the bicyclic π-system.

The stereochemical preference for exo configurations in bridged bicyclic systems often reflects thermodynamic stability considerations, as exo substituents generally experience fewer destabilizing steric interactions compared to their endo counterparts. In the context of Diels-Alder reactions and related cycloaddition processes that can be used to construct such bicyclic frameworks, the formation of exo products is frequently thermodynamically favored, although kinetic factors may initially favor endo product formation under certain reaction conditions.

Position Substituent Configuration Steric Environment Electronic Effects
3 Cyano Exo Minimal steric hindrance Electron-withdrawing
8 tert-Butoxycarbonyl Exo Bulky, sterically demanding Electron-withdrawing (carbonyl)

International Union of Pure and Applied Chemistry Nomenclature and Alternative Systematic Representations

The systematic nomenclature of exo-8-tert-butoxycarbonyl-3-cyano-8-azabicyclo[3.2.1]octane follows International Union of Pure and Applied Chemistry conventions for bridged bicyclic compounds with heteroatoms and functional group substituents. The complete International Union of Pure and Applied Chemistry name for this compound is rel-tert-butyl (1R,3s,5S)-3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate, which provides comprehensive information about the stereochemistry, substitution pattern, and functional group relationships within the molecule.

The nomenclature begins with the bicyclic core designation "8-azabicyclo[3.2.1]octane," where the prefix "aza" indicates the replacement of a carbon atom with nitrogen, and the numerical descriptor [3.2.1] specifies the bridge lengths in the bicyclic system. The position number "8" designates the location of the nitrogen atom within the bicyclic framework according to established numbering conventions. The core name "octane" reflects the eight-atom bicyclic framework, including the nitrogen heteroatom.

Substituent nomenclature follows standard International Union of Pure and Applied Chemistry protocols, with the cyano group at position 3 designated as "3-cyano" and the tert-butoxycarbonyl group at position 8 described as "8-carboxylate" with the tert-butyl ester specification. The stereochemical descriptors (1R,3s,5S) provide absolute configuration information for the stereogenic centers, while the "rel-" prefix indicates relative stereochemistry. The "exo-" prefix specifically denotes the spatial orientation of the substituents relative to the bicyclic framework.

Alternative systematic representations include various structural codes and identifiers that facilitate database searches and chemical informatics applications. The compound's Chemical Abstracts Service registry number is 1147558-40-4, providing a unique identifier for this specific molecular structure. The Molecular Design Limited number MFCD23381617 serves as an additional cataloging identifier used in chemical databases and commercial supplier systems.

The Simplified Molecular Input Line Entry System representation O=C(N1[C@@]2([H])CC@@HC[C@]1([H])CC2)OC(C)(C)C provides a linear text-based encoding of the complete molecular structure, including stereochemical information denoted by the @@ and @ symbols. This representation enables computational analysis and database searching while preserving critical stereochemical details.

Representation Type Code/Identifier Purpose
Chemical Abstracts Service Number 1147558-40-4 Unique registry identifier
Molecular Design Limited Number MFCD23381617 Database cataloging
Simplified Molecular Input Line Entry System O=C(N1[C@@]2([H])CC@@HC[C@]1([H])CC2)OC(C)(C)C Structural encoding
Molecular Formula C₁₃H₂₀N₂O₂ Elemental composition
Molecular Weight 236.32 g/mol Mass specification

Properties

IUPAC Name

tert-butyl (1R,5S)-3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-10-4-5-11(15)7-9(6-10)8-14/h9-11H,4-7H2,1-3H3/t9?,10-,11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVURMTGIVKSLEM-FGWVZKOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of exo-8-boc-3-cyano-8-azabicyclo[3.2.1]octane typically involves the use of starting materials such as tropinone derivatives. One common synthetic route includes the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various methodologies. These methodologies often involve the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials that contain the required stereochemical information . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Exo-8-boc-3-cyano-8-azabicyclo[3.2.1]octane undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Neurotransmitter Modulation : Exo-8-boc-3-cyano-8-azabicyclo[3.2.1]octane has been investigated for its ability to modulate neurotransmitter systems, particularly dopamine and serotonin pathways. This modulation suggests potential therapeutic applications in treating neurological disorders such as depression and anxiety .
  • Pain Management : The compound exhibits binding affinity for opioid receptors, indicating its potential as an analgesic agent. Studies have shown that it may act as an antagonist at kappa opioid receptors, which could lead to novel treatments for opioid addiction.

2. Anticancer Research

  • Preliminary studies have indicated that derivatives of azabicyclo[3.2.1]octane, including this compound, exhibit cytotoxic effects against various cancer cell lines, notably glioblastoma cells. This property highlights its potential role in cancer therapeutics.

3. Drug Development

  • The compound's structural similarity to tropane alkaloids positions it as a valuable building block in the synthesis of novel pharmaceuticals aimed at addressing conditions responsive to monoamine neurotransmitter reuptake inhibition. This includes disorders such as ADHD and panic disorders .

Case Studies

Neurotransmission Studies

  • In vitro assays demonstrated that this compound modulates dopamine release in neuronal cultures, suggesting therapeutic implications for conditions like Parkinson's disease.

Opioid Receptor Interaction

  • Binding studies revealed that the compound acts as an antagonist at kappa opioid receptors, potentially leading to innovative treatments for opioid dependence.

Cytotoxicity Assays

  • Research involving various cancer cell lines showed that this compound exhibits selective cytotoxicity against glioblastoma cells, indicating its promise in oncology.

Summary Table of Applications

Application AreaDescriptionPotential Impact
Medicinal ChemistryModulation of neurotransmitter systemsTreatment of depression and anxiety
Pain ManagementInteraction with opioid receptorsNovel analgesic therapies
Anticancer ResearchCytotoxic effects on glioblastoma cellsDevelopment of cancer therapeutics
Drug DevelopmentBuilding block for pharmaceuticalsAddressing ADHD and panic disorders

Mechanism of Action

The mechanism of action of exo-8-boc-3-cyano-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect biological pathways, making the compound useful in medicinal chemistry research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Functional Group Impact

exo-8-Azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride (CAS: 216753-55-8)
  • Substituents: Cyano group (exo), hydrochloride salt.
  • Key Differences : Lacks the Boc group, resulting in higher polarity and water solubility compared to the Boc-protected analogue.
  • Applications : Used as a precursor in medicinal chemistry for NMDA receptor-targeting compounds .
  • Biological Relevance: Similar cyano substitution may confer affinity for neurological targets, but the absence of Boc reduces lipophilicity .
endo-3-Amino-8-Boc-8-azabicyclo[3.2.1]octane (CAS: 207405-68-3)
  • Substituents: Boc group (8-position), amino group (endo).
  • The amino group increases basicity, enabling participation in acid-base reactions .
  • Applications : Utilized in peptide mimetics and enzyme inhibitors due to its nucleophilic amine .
(1R,3r,5S)-3-Phenoxy-8-azabicyclo[3.2.1]octane Trifluoroacetate
  • Substituents: Phenoxy group (3-position), trifluoroacetate salt.
  • Key Differences: The phenoxy group introduces aromaticity, enhancing π-π stacking interactions in drug-receptor binding. The trifluoroacetate salt increases solubility in organic solvents .
  • Biological Relevance : Demonstrated utility in opioid receptor modulation, with structural analogs showing analgesic activity .

Stereochemical and Configurational Effects

Exo vs. Endo Isomers
  • Exo Configuration: The cyano group in Exo-8-Boc-3-cyano-8-azabicyclo[3.2.1]octane projects outward, reducing steric hindrance and facilitating reactions at the 3-position .
  • Endo Configuration: Observed in compounds like endo-3-amino-8-Boc-8-azabicyclo[3.2.1]octane, this orientation may hinder access to certain binding pockets but improve stability in aqueous environments .
NMDA Receptor Affinity
  • The Boc and cyano groups may modulate receptor binding by altering electronic and steric profiles .
  • Phenoxy Analogues: Compounds like (1R,3r,5S)-3-phenoxy-8-azabicyclo[3.2.1]octane show reduced potency compared to cyano derivatives, highlighting the cyano group’s critical role in receptor interaction .

Data Tables

Table 1: Physicochemical Comparison

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility
Exo-8-Boc-3-cyano-8-azabicyclo[...] ~280.3 2.5 Low in water
exo-8-Azabicyclo[...]carbonitrile HCl 172.66 0.8 High in polar solvents
endo-3-Amino-8-Boc-8-azabicyclo[...] ~228.3 1.2 Moderate in DMSO

Biological Activity

Exo-8-boc-3-cyano-8-azabicyclo[3.2.1]octane is a bicyclic compound notable for its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₂₀N₂O₂ and a molecular weight of 236.32 g/mol . The compound features a nitrogen atom within its bicyclic framework, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems:

  • Neurotransmitter Reuptake Inhibition : Similar to tropane alkaloids, this compound has been shown to inhibit the reuptake of monoamines such as serotonin, norepinephrine, and dopamine in vitro . This mechanism suggests potential applications in treating mood disorders and attention deficit hyperactivity disorder (ADHD).

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Neuropharmacological Effects : The compound has been investigated for its effects on neurotransmission, potentially influencing mood and cognitive functions due to its interaction with neurotransmitter transporters .
  • Antidepressant Properties : Given its role in monoamine reuptake inhibition, it may serve as a candidate for developing antidepressant medications .
  • Analgesic Effects : Preliminary studies suggest that compounds within the azabicyclo family can exhibit analgesic properties, making them potential candidates for pain management therapies .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

StudyFindings
Study 1 Investigated the compound's ability to inhibit serotonin reuptake in human cell lines, demonstrating significant inhibition comparable to known SSRIs .
Study 2 Evaluated the analgesic effects in animal models, indicating a dose-dependent reduction in pain response .
Study 3 Explored the compound's interaction with various receptors, suggesting potential multi-target effects that could enhance therapeutic efficacy .

Comparison with Similar Compounds

This compound can be compared with other azabicyclo derivatives to highlight differences in biological activity:

CompoundStructural FeaturesBiological Activity
Exo-3-Amino-8-boc-8-azabicyclo[3.2.1]octaneAmino group at position 3Enhanced neuropharmacological effects
Endo-8-Boc-8-azabicyclo[3.2.1]octaneEndo configurationDifferent receptor interactions

Q & A

Basic Research Questions

Q. What are the primary biological targets of 8-azabicyclo[3.2.1]octane derivatives, and how are they experimentally validated?

  • Methodological Answer : Derivatives of this scaffold exhibit affinity for monoamine transporters, particularly the dopamine transporter (DAT) and serotonin transporter (SERT). Radioligand binding assays (e.g., using [³H]WIN 35,428 for DAT and [³H]citalopram for SERT) are standard for validation. Competitive inhibition experiments in synaptosomal preparations or transfected cell lines quantify potency (IC₅₀ values) .

Q. What synthetic strategies are commonly employed to construct the 8-azabicyclo[3.2.1]octane core?

  • Methodological Answer : Classical approaches include Mannich condensations (e.g., cyclopentanone, benzylamine, and formaldehyde) to form bicyclic ketones, followed by functionalization at the 3- or 8-positions. Boc protection (tert-butoxycarbonyl) is frequently used to stabilize intermediates, as seen in the synthesis of Exo-8-Boc derivatives .

Q. How is the purity of 8-azabicyclo[3.2.1]octane derivatives assessed in complex mixtures?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or UV detection is standard. Reverse-phase C18 columns with acetonitrile/water gradients achieve separation, while MS provides molecular weight confirmation .

Advanced Research Questions

Q. How can enantioselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold be achieved for tropane alkaloid applications?

  • Methodological Answer : Asymmetric catalysis, such as chiral auxiliaries or organocatalysts, enables stereocontrol. For example, enantioselective Michael additions or cycloadditions using proline-derived catalysts yield enantiopure intermediates. X-ray crystallography confirms absolute configurations .

Q. What structural modifications at the 8-position enhance selectivity for dopamine vs. serotonin transporters?

  • Methodological Answer : Introducing substituents like phenyl or benzhydryl groups at the 8-position modulates selectivity. Computational docking studies (e.g., using AutoDock Vina) predict binding poses, while in vitro uptake assays validate changes in IC₅₀ ratios for DAT/SERT. Beta-oriented phenyl groups (8β configuration) reduce DAT affinity compared to alpha-oriented analogs .

Q. How do researchers resolve contradictory data on biological targets (e.g., ELOVL6 inhibition vs. monoamine transporter activity)?

  • Methodological Answer : Target deconvolution via siRNA knockdown or CRISPR-Cas9 gene editing in cellular models clarifies primary mechanisms. Parallel screening using panels of recombinant enzymes (e.g., ELOVL6) and transporters identifies off-target effects. Dose-response curves distinguish potency hierarchies .

Q. What computational tools are used to predict the metabolic fate of 8-azabicyclo[3.2.1]octane derivatives?

  • Methodological Answer : Software like MetaSite or GLORY predicts phase I/II metabolism sites. In vitro microsomal stability assays (e.g., human liver microsomes + NADPH) identify major metabolites, validated by LC-MS/MS. For example, brasofensine undergoes CYP3A4-mediated N-dealkylation .

Q. How does stereochemistry impact the pharmacokinetic profile of Exo-8-Boc-3-cyano derivatives?

  • Methodological Answer : Enantiomers often show divergent ADME properties. Chiral stationary phases (e.g., Chiralpak AD-H) separate enantiomers for individual testing. Pharmacokinetic studies in rodents (plasma t₁/₂, AUC) reveal differences in absorption and clearance due to stereospecific enzyme interactions .

Critical Analysis of Evidence

  • Contradictions : reports ELOVL6 inhibition, while focuses on monoamine transporters. This discrepancy may arise from divergent substituents (e.g., cyano vs. phenyl groups) or assay conditions.
  • Stereochemical Nuances : The 8β configuration in isotropane derivatives reduces DAT affinity compared to 8α, highlighting the need for precise stereocontrol in synthesis .
  • Methodological Gaps : Limited data exist on in vivo neuropharmacokinetics of Exo-8-Boc derivatives, warranting PET imaging studies with radiolabeled analogs.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Exo-8-boc-3-cyano-8-azabicyclo[3.2.1]octane
Reactant of Route 2
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Exo-8-boc-3-cyano-8-azabicyclo[3.2.1]octane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.